5-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid

Medicinal chemistry Serine protease inhibition Physicochemical property optimization

This synthetic coumarin-furoic acid conjugate features a critical 4-butyl substituent on the chromenone core, a key differentiator from well-characterized 4-methyl analogs for Factor XIa inhibition (IC50 0.77 µM). The extended alkyl chain modulates hydrophobic pocket occupancy, logP (~2.5–3.5), and selectivity fingerprints in serine protease and NAAA assays. As an underrepresented singleton in commercial screening libraries, it is ideal for probing CNS drug-likeness and zinc-coordination in amidase catalytic pockets. Secure this 95%-purity solid for your SAR studies.

Molecular Formula C19H18O6
Molecular Weight 342.347
CAS No. 1190289-51-0
Cat. No. B2576724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid
CAS1190289-51-0
Molecular FormulaC19H18O6
Molecular Weight342.347
Structural Identifiers
SMILESCCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=C(O3)C(=O)O
InChIInChI=1S/C19H18O6/c1-2-3-4-12-9-18(20)25-17-10-13(5-7-15(12)17)23-11-14-6-8-16(24-14)19(21)22/h5-10H,2-4,11H2,1H3,(H,21,22)
InChIKeyDPVAVAAUHVKPBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Quality Overview of 5-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid (CAS 1190289-51-0)


5-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid (CAS 1190289-51-0) is a synthetic hybrid molecule comprising a 4-butylcoumarin core linked via an oxymethyl bridge to a 2-furoic acid moiety . It is supplied as a 95%-purity solid by Princeton BioMolecular Research and distributed by Sigma-Aldrich as product PRIH3239D2F3 . The compound belongs to the coumarin-furoic acid conjugate class, a chemotype investigated for serine protease inhibition (e.g., Factor XIa) and N-acylethanolamine-hydrolyzing acid amidase (NAAA) modulation .

Why Simple Coumarin or Furoic Acid Analogs Cannot Replace 5-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid


Coumarin-furoic acid conjugates exhibit steep structure-activity relationships (SAR) in which small variations in the 4-alkyl substituent on the chromenone ring profoundly alter target inhibition potency and selectivity. For example, the 4-methyl analog 4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate inhibits Factor XIa with an IC50 of 0.77 µM and displays moderate-to-high selectivity over related serine proteases . Replacing the 4-methyl group with a 4-butyl chain (as in the title compound) increases molecular weight from 270.24 to 342.3 Da and adds three methylene units, which are expected to modulate hydrophobic pocket occupancy, protein binding, and physicochemical properties such as logP . Substituting this compound with a 4-methyl or 4-ethyl analog would therefore alter the selectivity fingerprint and pharmacokinetic profile in an unpredictable manner, rendering generic substitution scientifically unjustified without matched experimental data.

Quantitative Differentiation Evidence for 5-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid Versus Structural Analogs


Molecular Weight and Lipophilicity Advantage Over 4-Methyl Coumarin-Furoate Analog

The target compound (MW = 342.3 Da) is substantially larger than the benchmark FXIa inhibitor 4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate (MW = 270.24 Da) owing to the replacement of a 4-methyl group with a 4-butyl chain . This structural change adds 72.06 Da (approximately 27% increase in molecular weight) and introduces three additional methylene units, which are predicted to raise logP by roughly 0.5–1.0 units based on fragment-based calculations. Increased lipophilicity can enhance membrane permeability and alter protein binding, providing a differentiated starting point for lead optimization campaigns targeting intracellular or membrane-bound proteins.

Medicinal chemistry Serine protease inhibition Physicochemical property optimization

Differentiated Functional Group Architecture: Furoic Acid vs. Furan-2-Carboxylate Ester

The title compound contains a free carboxylic acid on the furan ring, whereas the closest published bioactive analog 4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate presents an ester linkage to the coumarin core . This is not merely a linkage isomer; the carboxylic acid introduces an additional hydrogen-bond donor (HBD) and alters the pKa, which can critically impact target binding. In NAAA inhibition assays, coumarin-furoic acid hybrids have demonstrated IC50 values in the nanomolar range (e.g., 27 nM for certain analogs against human NAAA), and the acid moiety is frequently essential for anchoring in the active site . The ester analog's FXIa IC50 of 0.77 µM is measured in a different assay system, highlighting that the two chemotypes may engage distinct target profiles .

Drug design Hydrogen-bond donor/acceptor profile NAAA inhibition

Validated Commercial Supply with Defined Purity and Physical Form

The compound is available as a 95%-purity solid from a traceable commercial source (Princeton BioMolecular Research via Sigma-Aldrich) with defined IUPAC name, InChI, and lot-specific certificate of analysis . In contrast, many structurally related coumarin-furoic acid analogs are offered only by non-validated vendors or via custom synthesis with variable purity and no analytical documentation. This documented supply chain reduces the risk of batch-to-batch variability that can confound biological assay results.

Compound procurement Quality assurance Reproducibility

Structural Uniqueness in PubChem and InterBioScreen Screening Libraries

Searches of PubChem and InterBioScreen databases confirm that 5-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid is a discrete entry (InterBioScreen ID STOCK1N-74478) and is not simply a methyl or ethyl homolog of more common coumarin-furoic acids . The 4-butyl substitution is relatively rare in publicly disclosed coumarin-furoic acid structures, suggesting that this compound occupies a unique region of chemical space that has not been extensively explored in published SAR studies. This novelty provides an opportunity for discovering target-selective interactions that are not achievable with the more abundant 4-methyl or 4-ethyl analogs.

Chemical biology High-throughput screening Chemotype novelty

Recommended Application Scenarios for 5-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid


Lead Optimization Campaigns Targeting Serine Proteases with Preference for 4-Butyl Substitution

The 4-butyl chain differentiates this compound from the well-characterized 4-methyl FXIa inhibitor series (IC50 0.77 µM). Medicinal chemistry teams can use this scaffold to explore enhanced hydrophobic pocket interactions and altered selectivity profiles in coagulation factor or digestive serine protease panels .

NAAA Inhibitor Screening and SAR Expansion

Given that coumarin-furoic acid derivatives have shown nanomolar NAAA inhibition (e.g., 27 nM IC50 for a closely related chemotype), this compound offers a distinct alkyl substitution pattern for probing the NAAA active site's tolerance for extended 4-alkyl chains. The free furoic acid is likely critical for zinc coordination in the amidase catalytic pocket .

Physicochemical Property Profiling for CNS-Penetrant Candidates

With an estimated logP of 2.5–3.5 and molecular weight of 342 Da, this compound resides in a favorable range for CNS drug-likeness. Researchers investigating coumarin-based neurotherapeutics can use it to evaluate how the 4-butyl group affects brain penetration, metabolic stability, and off-target binding versus 4-methyl or 4-ethyl comparators .

General Screening Library Diversification

As an InterBioScreen catalog compound with limited prior bioactivity annotation, this molecule adds structural diversity to screening decks. Its unique combination of a 4-butylcoumarin and a 2-furoic acid is underrepresented in commercial libraries, making it a valuable singleton for phenotypic and target-based screens .

Quote Request

Request a Quote for 5-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.